Bienvenue dans la boutique en ligne BenchChem!

8-Methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid dihydrochloride

LogP lipophilicity 8-substituent SAR

8-Methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid dihydrochloride (CAS 1922701-97-0) is a spirocyclic heterocyclic compound bearing a thiazolidine-fused piperidine core, supplied as a dihydrochloride salt with molecular formula C₉H₁₈Cl₂N₂O₂S and a molecular weight of 289.22 g·mol⁻¹. The compound belongs to the 1-thia-4,8-diazaspiro[4.5]decane scaffold family, which is established in medicinal chemistry as a source of muscarinic acetylcholine receptor (mAChR) modulators, protein tyrosine phosphatase (PTP) inhibitors, and anti-ulcer agents.

Molecular Formula C9H18Cl2N2O2S
Molecular Weight 289.22 g/mol
CAS No. 1922701-97-0
Cat. No. B1431968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid dihydrochloride
CAS1922701-97-0
Molecular FormulaC9H18Cl2N2O2S
Molecular Weight289.22 g/mol
Structural Identifiers
SMILESCN1CCC2(CC1)NC(CS2)C(=O)O.Cl.Cl
InChIInChI=1S/C9H16N2O2S.2ClH/c1-11-4-2-9(3-5-11)10-7(6-14-9)8(12)13;;/h7,10H,2-6H2,1H3,(H,12,13);2*1H
InChIKeyIUNVVAXUHMZLIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic Acid Dihydrochloride (CAS 1922701-97-0): Core Chemical Identity and Procurement Baseline


8-Methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid dihydrochloride (CAS 1922701-97-0) is a spirocyclic heterocyclic compound bearing a thiazolidine-fused piperidine core, supplied as a dihydrochloride salt with molecular formula C₉H₁₈Cl₂N₂O₂S and a molecular weight of 289.22 g·mol⁻¹ [1]. The compound belongs to the 1-thia-4,8-diazaspiro[4.5]decane scaffold family, which is established in medicinal chemistry as a source of muscarinic acetylcholine receptor (mAChR) modulators, protein tyrosine phosphatase (PTP) inhibitors, and anti-ulcer agents [2]. The free acid form (CAS 1437311-95-9) and the methyl ester analog (CAS 1910755-56-4) are commercially available, enabling systematic structure-activity relationship (SAR) investigation of the C3 carboxylate moiety .

Why 8-Methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic Acid Dihydrochloride Cannot Be Simply Replaced by In-Class Analogs


Compounds within the 1-thia-4,8-diazaspiro[4.5]decane family diverge substantially in their physicochemical and pharmacological profiles as a function of three structural variables: the C8 N-substituent, the C3 functional group, and the salt form. The 8-methyl substituent confers a LogP of approximately 1.06, which is markedly lower than the 8-benzyl analog (LogP ~2.43) and the 8-(3-chloro-5-(trifluoromethyl)pyridin-2-yl) analog (LogP ~3.81), dictating differential membrane permeability and aqueous solubility . Furthermore, the C3 carboxylic acid group imparts distinct hydrogen-bond donor/acceptor capacity and ionization state relative to the C3 ketone found in the M1 agonist NGX-267, fundamentally altering target engagement profiles [1]. Finally, the dihydrochloride salt form enhances aqueous solubility and solid-state stability compared with the free base, directly affecting formulation feasibility and assay reproducibility [2].

Quantitative Differentiation Evidence for 8-Methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic Acid Dihydrochloride: Head-to-Head Comparator Data


LogP-Guided Selectivity: 8-Methyl vs. 8-Benzyl and 8-Aryl Substituent Differentiation

The 8-methyl substituent on the target compound produces a calculated LogP of 1.06, which is substantially lower than that of the 8-benzyl analog (LogP 2.43) and the 8-(3-chloro-5-(trifluoromethyl)pyridin-2-yl) analog (LogP 3.81) . This difference of 1.37 and 2.75 LogP units, respectively, translates into greater aqueous solubility and reduced non-specific protein binding for the 8-methyl compound, which is critical for in vitro assay performance where hydrophobic collapse can confound IC₅₀ measurements.

LogP lipophilicity 8-substituent SAR spirocyclic scaffold

Dihydrochloride Salt Aqueous Solubility Advantage Over the Free Acid Form

The target compound is supplied as the dihydrochloride salt (CAS 1922701-97-0), whereas the corresponding free acid is cataloged under CAS 1437311-95-9 . The dihydrochloride salt form of spirocyclic amines has been demonstrated to enhance aqueous solubility and solid-state handling stability compared to the neutral free acid or free base [1]. The molecular weight difference (289.22 vs. 216.30 g·mol⁻¹ for the free acid) reflects the incorporation of two equivalents of HCl, which protonates the piperidine nitrogen and the thiazolidine nitrogen, markedly increasing polarity and aqueous dissolution rate.

salt form aqueous solubility dihydrochloride free acid formulation

C3 Carboxylic Acid vs. C3 Ketone: Differential PTP Inhibition Activity Relative to NGX-267

The target compound bears a C3 carboxylic acid moiety, whereas the closely related clinical-stage compound NGX-267 (AF267B, CAS 503431-81-0) bears a C3 ketone and is an established selective M1 mAChR agonist [1]. The C3 carboxylic acid confers the capacity to engage protein tyrosine phosphatases (PTPs) as a phosphotyrosine mimetic; the 8-phenyl analog (8-phenyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid, CHEMBL1253342) demonstrates an IC₅₀ of 4,000 nM against human cytoplasmic PTPα at pH 7.0, confirming the scaffold's competence for PTP active-site engagement when a carboxylic acid is present at C3 [2]. In contrast, the C3 ketone of NGX-267 is incompatible with phosphotyrosine-mimetic binding, directing target engagement exclusively toward the orthosteric acetylcholine binding pocket of M1 mAChR [1].

PTP inhibition carboxylic acid pharmacophore C3 functional group target engagement

Carboxylic Acid vs. Methyl Ester: Hydrolytic Stability and Direct Conjugation Readiness

The methyl ester analog (Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride, CAS 1910755-56-4, MW = 303.25 g·mol⁻¹) is commercially available and differs from the target compound only in the C3 functional group (–COOCH₃ vs. –COOH) . The carboxylic acid form is directly competent for amide bond formation with amine-containing linkers or payloads without a deprotection step, whereas the methyl ester requires saponification (e.g., LiOH, THF/H₂O) prior to conjugation. The molecular weight difference (303.25 vs. 289.22 g·mol⁻¹; Δ = 14.03 g·mol⁻¹) reflects the methyl-to-hydrogen replacement on the carboxylate oxygen .

methyl ester carboxylic acid conjugation handle hydrolytic stability prodrug

Chiral Integrity: Defined (R)-Enantiomer Availability Enables Stereochemical Control

The C3 position of the 1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid scaffold is chiral. The (R)-enantiomer ((R)-8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid, CAS 87951-92-6) is commercially available in 97% purity, enabling stereochemically defined SAR studies . The racemic dihydrochloride (CAS 1922701-97-0) is typically supplied at 95% purity . For programs where stereochemistry at C3 may influence target binding (e.g., chiral PTP active sites), the availability of both racemate and defined enantiomer allows systematic evaluation of enantiomeric discrimination.

chirality enantiomer C3 stereocenter stereochemical purity

Optimal Research and Procurement Application Scenarios for 8-Methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic Acid Dihydrochloride


PTP Inhibitor Screening Campaigns Requiring Aqueous Buffer Compatibility

The dihydrochloride salt form of the compound enables direct dissolution in aqueous assay buffers (e.g., Tris-HCl, pH 7.0–7.5), eliminating the need for DMSO co-solvent that can denature phosphatase enzymes . With the 8-phenyl congener demonstrating an IC₅₀ of 4,000 nM against PTPα [1], the target compound provides a clean 8-methyl starting scaffold for PTP inhibitor optimization where the lower LogP (1.06 vs. >2.43 for bulkier 8-substituents) reduces aggregation-based false positives in biochemical assays . Researchers should prioritize this salt form when aqueous solubility and minimal organic solvent exposure are critical assay requirements.

Fragment-Based Drug Discovery (FBDD) Library Construction with a Carboxylic Acid Anchor

The C3 carboxylic acid serves as a direct conjugation handle for amide coupling with diverse amine-containing fragments, enabling rapid parallel library synthesis without a deprotection step . The low molecular weight (289.22 g·mol⁻¹) and moderate LogP (1.06) satisfy fragment-like physicochemical criteria (MW < 300, LogP ≤ 3), making the compound suitable as a fragment library member for SPR- or NMR-based screening [1]. The commercially available (R)-enantiomer (CAS 87951-92-6, 97% purity) further enables stereochemically resolved fragment elaboration when preliminary hits are identified .

In Vitro Selectivity Profiling: M1 mAChR vs. PTP Pathway Discrimination

The target compound's C3 carboxylic acid functionality structurally distinguishes it from the C3 ketone-bearing M1 agonist NGX-267 (CAS 503431-81-0), which is an established selective M1 mAChR agonist . This structural dichotomy enables parallel profiling experiments where the carboxylic acid analog is tested against PTP panels while NGX-267 serves as a positive control for M1-mediated functional responses. The 8-methyl substitution common to both compounds controls for 8-substituent-dependent effects, isolating pharmacodynamic differences attributable solely to the C3 functional group [1].

Comparative Solubility and Formulation Feasibility Assessment Within the 1-Thia-4,8-Diazaspiro Series

The compound's lower LogP (1.06) relative to the 8-benzyl (2.43) and 8-(3-chloro-5-(trifluoromethyl)pyridin-2-yl) (3.81) analogs provides a measurable solubility advantage for in vivo formulation development . Procurement of the dihydrochloride salt (CAS 1922701-97-0) alongside the free acid (CAS 1437311-95-9) and the methyl ester (CAS 1910755-56-4) enables systematic comparative solubility, permeability, and metabolic stability profiling within a single scaffold series, generating coherent SAR data to guide lead optimization [1].

Quote Request

Request a Quote for 8-Methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.